1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine
CAS No.: 1038711-02-2
Cat. No.: VC2795490
Molecular Formula: C15H12F3N3
Molecular Weight: 291.27 g/mol
* For research use only. Not for human or veterinary use.
![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine - 1038711-02-2](/images/structure/VC2795490.png)
Specification
CAS No. | 1038711-02-2 |
---|---|
Molecular Formula | C15H12F3N3 |
Molecular Weight | 291.27 g/mol |
IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine |
Standard InChI | InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20) |
Standard InChI Key | JIOYJPRWUOKBMQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Properties
1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine consists of a benzimidazol-2-amine core with a 3-(trifluoromethyl)phenyl methyl substituent at the N-1 position. The compound features a heterocyclic structure that combines a benzene ring fused to an imidazole moiety, with an amino group at the 2-position and a 3-(trifluoromethyl)phenyl methyl group attached to the nitrogen at position 1 .
Table 1: Physical and Chemical Properties
Property | Value |
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Molecular Formula | C₁₅H₁₂F₃N₃ |
Molecular Weight | 291.27 g/mol |
CAS Number | 1038711-02-2 |
PubChem CID | 43148779 |
IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine |
State at Room Temperature | Solid |
The trifluoromethyl group at the meta position of the phenyl ring significantly influences the compound's physicochemical properties, including its lipophilicity and electronic characteristics .
Structural Identifiers and Nomenclature
The compound is recognized through multiple identifiers in chemical databases and literature, facilitating research continuity and reproducibility .
Table 2: Chemical Identifiers
Identifier Type | Value |
---|---|
SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N |
InChI | InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20) |
InChIKey | JIOYJPRWUOKBMQ-UHFFFAOYSA-N |
Alternative Names | 1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine; 1-(3-(trifluoromethyl)benzyl)-1h-benzimidazol-2-amine |
Synthesis and Characterization
Analytical Characterization
Standard analytical techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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X-ray crystallography (for solid-state structure)
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High-Performance Liquid Chromatography (HPLC) for purity determination
Relationship to Benzimidazole Class
Structural Classification
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine belongs to the broader benzimidazole class of compounds. Benzimidazoles constitute an important heterocyclic system in medicinal chemistry with diverse pharmacological activities. The compound can be classified as:
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A 2-aminobenzimidazole derivative
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An N-substituted benzimidazole
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A trifluoromethylated heterocycle
Related Compounds
Several structurally related compounds demonstrate how subtle modifications can alter biological properties:
Table 3: Structurally Related Compounds
Compound | Molecular Formula | CAS Number | Key Structural Difference |
---|---|---|---|
N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine | C₁₇H₁₆F₃N₃ | 866131-98-8 | Contains an ethyl group on the 2-amino position |
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine | C₁₂H₉F₆N₃ | 1240566-22-6 | Contains a pyrazole instead of benzimidazole ring |
The N-ethylated derivative (N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine) represents a direct structural analog with potential differences in biological activity profiles, suggesting structure-activity relationship opportunities .
Biological Activities and Research Applications
Pharmacological Profile
While specific biological activity data for 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine is limited in the current literature, the broader class of benzimidazole compounds is known for diverse biological activities:
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Antimicrobial properties
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Antiviral effects
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Anticancer potential
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Anti-inflammatory activities
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Central nervous system activity
The trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy in pharmaceutical applications. The fluorine atoms increase lipophilicity, metabolic stability, and binding affinity to target proteins.
Hazard Type | Classification | Hazard Statement |
---|---|---|
Skin | Irritation (Category 2) | H315: Causes skin irritation |
Eye | Irritation (Category 2A) | H319: Causes serious eye irritation |
Target Organ | Specific target organ toxicity - single exposure (Category 3) | H335: May cause respiratory irritation |
Future Research Directions
Structure Modification Opportunities
The compound's structure offers several sites for potential modification to enhance activity or specificity:
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Modification of the 2-amino group
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Substitution on the benzimidazole ring
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Alteration of the trifluoromethyl position
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Introduction of additional functional groups on the phenyl ring
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